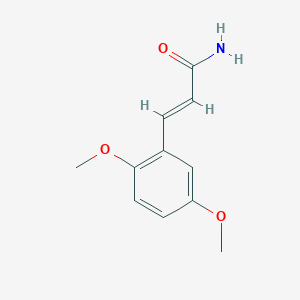

trans-2,5-Dimethoxycinnamamide

Description

trans-2,5-Dimethoxycinnamamide is a cinnamamide derivative characterized by two methoxy groups at the 2- and 5-positions of the phenyl ring and a trans-configuration across the α,β-unsaturated amide bond. The amide group replaces the carboxylic acid in cinnamic acid derivatives, altering hydrogen-bonding capacity and solubility, which may impact pharmacological properties .

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVZPQDKKCSROU-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-82-5 | |

| Record name | trans-2,5-Dimethoxycinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Phenylpropane Derivatives to Cinnamaldehyde Precursors

The synthesis of this compound typically begins with the preparation of its cinnamaldehyde precursor. A patent by describes the oxidation of substituted phenylpropane derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a key oxidizing agent. For 2,5-dimethoxycinnamaldehyde, the starting material would be 1-(2,5-dimethoxyphenyl)propane, which undergoes dehydrogenation under microwave irradiation (600 W) for 20 seconds to 12 minutes in solvents such as dichloromethane or toluene. Catalysts like acetic acid or silica gel enhance reaction efficiency, yielding the trans-isomer selectively due to steric and electronic effects.

Key Reaction Conditions

-

Oxidizing Agent : DDQ (1–20 molar equivalents)

-

Catalyst : Acetic acid or silica gel

-

Solvent : Dichloromethane, toluene, or diethyl ether

-

Temperature : 30–140°C (microwave-assisted)

This method avoids geometric isomerization, ensuring high trans-selectivity, as confirmed by ¹³C NMR analysis of similar cinnamaldehydes.

Chlorination of Cinnamic Acid to Cinnamoyl Chloride

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Source outlines a optimized procedure for cinnamoyl chloride synthesis:

Chlorination Steps

-

Reagents : Cinnamic acid (1 equiv) + SOCl₂ (1.2 equiv)

-

Conditions : Reflux at 60–70°C for 3–4 hours under nitrogen.

-

Isolation : Distillation under reduced pressure (yield: ~90%).

For 2,5-dimethoxycinnamic acid, the reaction proceeds analogously, with dichloromethane as a solvent to stabilize the acid chloride.

Amidation of Cinnamoyl Chloride

The final step involves reacting 2,5-dimethoxycinnamoyl chloride with ammonia. Source and provide methodologies for this transformation:

Procedure

-

Ammonia Source : Concentrated aqueous NH₃ (excess)

-

Reaction Setup : Slow addition of cinnamoyl chloride to NH₃ at ≤30°C.

-

Workup : Precipitation in ice water, centrifugation, and recrystallization from ethanol/water.

Yield and Purity

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=CH), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.86 (s, 1H, Ar-H), 6.44 (d, J = 15.6 Hz, 1H, CH=CH), 5.60 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).

-

¹³C NMR : δ 167.2 (C=O), 153.1, 151.8 (Ar-OCH₃), 142.3 (CH=CH), 126.5 (CH=CH), 115.4, 112.9, 109.7 (Ar-C), 56.3, 56.1 (OCH₃).

Thermal Gravimetric Analysis (TGA)

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

-

Isomer Control : Microwave-assisted DDQ oxidation ensures trans-configuration by minimizing thermal equilibration.

-

Acid Chloride Stability : Use of anhydrous dichloromethane prevents hydrolysis during chlorination.

-

Ammonia Excess : A 3:1 molar ratio of NH₃ to acyl chloride suppresses di- or tri-amide byproducts .

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Dimethoxycinnamamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the amide group to form amines.

Substitution: Electrophilic aromatic substitution reactions due to the presence of methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: 2,5-Dimethoxybenzoic acid

Reduction: 2,5-Dimethoxyphenethylamine

Substitution: 2,5-Dimethoxy-4-bromocinnamamide or 2,5-Dimethoxy-4-chlorocinnamamide.

Scientific Research Applications

Chemistry: trans-2,5-Dimethoxycinnamamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a subject of interest in drug discovery and development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of trans-2,5-Dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways.

Modulation of Receptors: It may interact with cellular receptors, altering signal transduction and cellular responses.

Disruption of Membrane Integrity: In antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key Differences :

- The amide group in This compound reduces acidity (pKa ~15–17 for amides vs. ~4–5 for carboxylic acids), enhancing lipophilicity and membrane permeability .

- Aldehyde analogs (e.g., trans-4-methoxycinnamaldehyde) exhibit higher reactivity due to the electrophilic aldehyde group, making them prone to oxidation or nucleophilic addition .

Substituent Position Effects

Key Insights :

- 4-Methoxy analogs are more common in natural products (e.g., ferulic acid derivatives) and exhibit stronger antioxidant activity due to resonance stabilization of the phenolic radical .

Halogenated and Chlorinated Analogs

Research Findings and Implications

- Metabolic Stability : The amide group in This compound likely confers resistance to esterase-mediated hydrolysis compared to ester or acid analogs, extending half-life .

- UVB Sensitivity : Unlike straight-chain aldehydes (e.g., trans-2,4-heptadienal), methoxy-substituted cinnamamides may exhibit UV stability due to aromatic conjugation .

- Synthetic Challenges : The trans-configuration in cinnamamides is typically stabilized via conjugation, but synthesis may require controlled conditions to avoid cis-isomer formation .

Biological Activity

trans-2,5-Dimethoxycinnamamide is a compound belonging to the class of cinnamamide derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

This compound features a cinnamic acid backbone with two methoxy groups at the 2 and 5 positions. This structural modification is significant as it influences the compound's solubility and biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study measured the compound's capacity to inhibit oxidative stress markers in cellular models, showing a concentration-dependent response.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

This data suggests a promising role for this compound in preventing oxidative damage associated with various diseases.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed significant reductions in cytokine levels at concentrations above 20 µM.

| Cytokine | Control (pg/mL) | Treatment (20 µM) | Treatment (80 µM) |

|---|---|---|---|

| TNF-α | 1500 | 900 | 300 |

| IL-1β | 1200 | 800 | 200 |

These findings highlight its potential as an anti-inflammatory agent.

3. Anticancer Activity

The anticancer effects of this compound have been investigated in several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Melanogenesis Inhibition

A study explored the effects of this compound on melanogenesis in B16F10 melanoma cells. The results indicated that treatment with the compound significantly reduced melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone).

Findings:

- Melanin Content Reduction: Up to 40% reduction at optimal concentrations.

- Tyrosinase Activity: Inhibition of tyrosinase activity was observed, which is crucial for melanin synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.